molecular formula C24H18O3 B12535737 7-(Benzyloxy)-2-(2-phenylethenyl)-4H-1-benzopyran-4-one CAS No. 652539-12-3

7-(Benzyloxy)-2-(2-phenylethenyl)-4H-1-benzopyran-4-one

Cat. No.: B12535737
CAS No.: 652539-12-3
M. Wt: 354.4 g/mol
InChI Key: WLHSCWAQMIBYNU-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2-(2-phenylethenyl)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-2-(2-phenylethenyl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Aldol Condensation: The formation of the 2-(2-phenylethenyl) group through an aldol condensation reaction.

    Cyclization: The final cyclization step to form the benzopyran ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-2-(2-phenylethenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-(Benzyloxy)-2-(2-phenylethenyl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and neuroprotective agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2-(2-phenylethenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. For example:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2-(2-phenylethenyl)-4H-1-benzopyran-4-one: Similar structure but lacks the benzyloxy group.

    7-Methoxy-2-(2-phenylethenyl)-4H-1-benzopyran-4-one: Similar structure with a methoxy group instead of a benzyloxy group.

Uniqueness

7-(Benzyloxy)-2-(2-phenylethenyl)-4H-1-benzopyran-4-one is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

CAS No.

652539-12-3

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2-phenylethenyl)-7-phenylmethoxychromen-4-one

InChI

InChI=1S/C24H18O3/c25-23-15-21(12-11-18-7-3-1-4-8-18)27-24-16-20(13-14-22(23)24)26-17-19-9-5-2-6-10-19/h1-16H,17H2

InChI Key

WLHSCWAQMIBYNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C=C(O3)C=CC4=CC=CC=C4

Origin of Product

United States

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